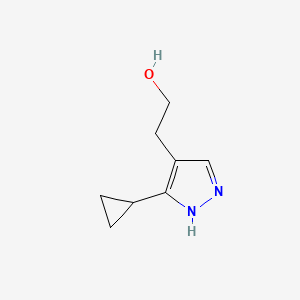
2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ol” consists of a pyrazole ring attached to an ethanol group . The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³, a boiling point of 307.6±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.9±3.0 kJ/mol and a flash point of 139.9±20.9 °C . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique
2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ollpyrazole has been used in a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals and agrochemicals, as a ligand for transition metals, and as a catalyst for the synthesis of other compounds. It has also been used in the synthesis of polymers, as a reagent for the synthesis of heterocyclic compounds, and as a catalyst for the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of pyrazole derivatives often involves interactions with various enzymes and receptors in the body. For example, some pyrazole derivatives are known to inhibit cyclooxygenase enzymes, thereby exerting anti-inflammatory and analgesic effects .
The pharmacokinetics of pyrazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure. Factors such as the presence of functional groups, the lipophilicity of the compound, and its molecular size can all influence its pharmacokinetic properties .
The action of pyrazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound. For example, the presence of certain enzymes in the body can influence the metabolism and hence the efficacy and toxicity of the compound .
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ollpyrazole has several advantages for use in lab experiments. It is relatively inexpensive, is soluble in organic solvents, and is relatively stable under normal conditions. Additionally, it is a versatile molecule that can be used in a variety of reactions.
The main limitation of 2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ollpyrazole is that it is not very soluble in water. This can make it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of strong acids or bases, and can easily be degraded by ultraviolet light.
Orientations Futures
The use of 2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ollpyrazole in scientific research has only recently become popular, and there are still many potential applications that have yet to be explored. Potential future directions include the use of 2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ollpyrazole in the synthesis of new pharmaceuticals and agrochemicals, the development of new catalysts, and the use of 2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ollpyrazole as a reagent for the synthesis of heterocyclic compounds. Additionally, further research is needed to explore the biochemical and physiological effects of 2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ollpyrazole, as well as its potential uses in medicine.
Propriétés
IUPAC Name |
2-(5-cyclopropyl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-4-3-7-5-9-10-8(7)6-1-2-6/h5-6,11H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYPAPBHKYEALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



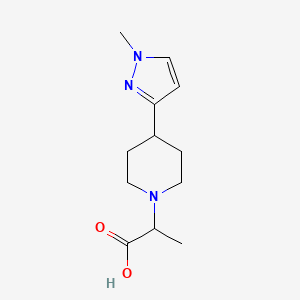
![7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482190.png)
![2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482193.png)
![Methyl 6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1482194.png)
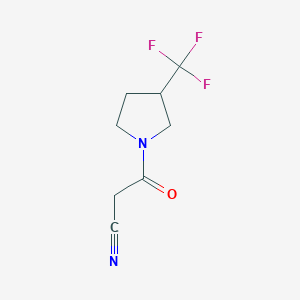
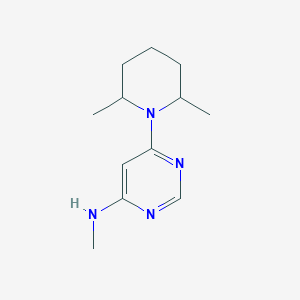
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482199.png)

![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482202.png)
![2-(Pyrazin-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482205.png)
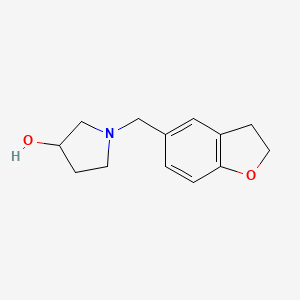

![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B1482210.png)
